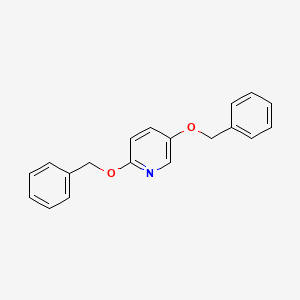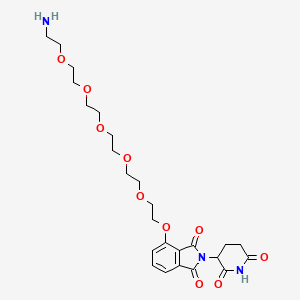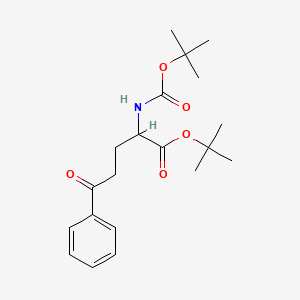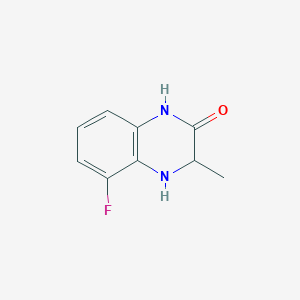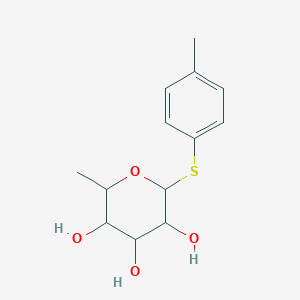
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol is a chiral compound with significant potential in various fields, including pharmaceuticals and chemical research. The presence of the trifluoromethyl group and the amino group on the cyclohexane ring makes it a versatile intermediate for synthesizing various bioactive molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone as the starting material.
Trifluoromethylation: Introduction of the trifluoromethyl group can be achieved using reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts under specific conditions.
Amination: The amino group is introduced through reductive amination, using reagents such as ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride.
Chiral Resolution: The final step involves chiral resolution to obtain the desired (1R) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production methods focus on optimizing yield, purity, and cost-effectiveness. One such method involves the use of biocatalysts for the enantioselective synthesis of this compound, which offers high optical purity and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into different amines or alcohols using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino or hydroxyl positions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products
The major products formed from these reactions include various substituted cyclohexanols, cyclohexanones, and cyclohexylamines, which can be further utilized in pharmaceutical synthesis .
Applications De Recherche Scientifique
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is used in the development of enzyme inhibitors and studying enzyme-substrate interactions.
Medicine: It is a key intermediate in the synthesis of pharmaceuticals, including antiviral and anticancer agents.
Industry: The compound is used in the production of agrochemicals and specialty chemicals
Mécanisme D'action
The mechanism of action of (1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,3R)-3-(trifluoromethyl)cyclohexan-1-ol
- (1R,4R)-4-amino-1-(trifluoromethyl)cyclohexan-1-ol hydrochloride
Uniqueness
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol is unique due to the specific positioning of the trifluoromethyl and amino groups on the cyclohexane ring, which imparts distinct chemical and biological properties. This makes it a valuable intermediate for synthesizing a wide range of bioactive compounds .
Propriétés
Formule moléculaire |
C7H12F3NO |
|---|---|
Poids moléculaire |
183.17 g/mol |
Nom IUPAC |
(1R)-3-amino-1-(trifluoromethyl)cyclohexan-1-ol |
InChI |
InChI=1S/C7H12F3NO/c8-7(9,10)6(12)3-1-2-5(11)4-6/h5,12H,1-4,11H2/t5?,6-/m1/s1 |
Clé InChI |
IJUVZQHBPFIBHU-PRJDIBJQSA-N |
SMILES isomérique |
C1CC(C[C@](C1)(C(F)(F)F)O)N |
SMILES canonique |
C1CC(CC(C1)(C(F)(F)F)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


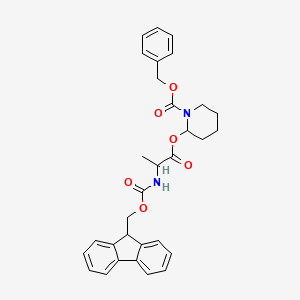

![Azetidin-1-yl(bicyclo[2.2.1]hept-2-en-2-yl)methanone](/img/structure/B14778472.png)
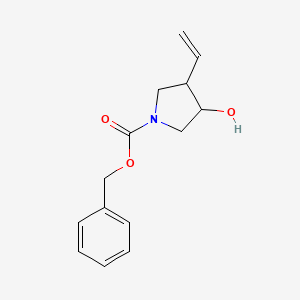
![2-amino-N-[(6-chloropyridazin-3-yl)methyl]-3-methylbutanamide](/img/structure/B14778480.png)
![(3bR,9bS)-6-hydroxy-7-isopropyl-9b-methyl-3b,4,10,11-tetrahydrophenanthro[2,1-c]furan-1,5(3H,9bH)-dione](/img/structure/B14778490.png)


![2-amino-N-[4-[benzyl(cyclopropyl)amino]cyclohexyl]propanamide](/img/structure/B14778506.png)
